2-(4-Chlorophenyl)quinoxaline-5-carboxamide

PARP inhibition Isoform selectivity Quinoxaline SAR

2-(4-Chlorophenyl)quinoxaline-5-carboxamide is a low-molecular-weight quinoxaline carboxamide that acts as a poly(ADP-ribose) polymerase (PARP) inhibitor. The compound is the 2-(4-chlorophenyl) positional isomer of the more widely characterized PARP inhibitor series; it is designated as quinoxaline analogue 3b in the foundational medicinal chemistry disclosure.

Molecular Formula C15H10ClN3O
Molecular Weight 283.71 g/mol
CAS No. 489457-66-1
Cat. No. B1243454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)quinoxaline-5-carboxamide
CAS489457-66-1
Synonyms2-(4-chlorophenyl)-5-quinoxalinecarboxamide
FR 261529
FR-261529
FR261529
Molecular FormulaC15H10ClN3O
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)Cl)C(=O)N
InChIInChI=1S/C15H10ClN3O/c16-10-6-4-9(5-7-10)13-8-18-14-11(15(17)20)2-1-3-12(14)19-13/h1-8H,(H2,17,20)
InChIKeyUDJDYJOTQNZIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)quinoxaline-5-carboxamide (CAS 489457-66-1): Procurement-Relevant Biochemical Profile


2-(4-Chlorophenyl)quinoxaline-5-carboxamide is a low-molecular-weight quinoxaline carboxamide that acts as a poly(ADP-ribose) polymerase (PARP) inhibitor [1]. The compound is the 2-(4-chlorophenyl) positional isomer of the more widely characterized PARP inhibitor series; it is designated as quinoxaline analogue 3b in the foundational medicinal chemistry disclosure [2]. It is commercially available at ≥97% purity for research use .

Positional isomer with defined PARP-1-preferring selectivity profile
High-purity specification supports reproducible enzyme inhibition assays
Identified as 2-(4-chlorophenyl) isomer; distinct from the 3-isomer PARP Inhibitor XII

Why 2-(4-Chlorophenyl)quinoxaline-5-carboxamide Cannot Be Replaced by Off-the-Shelf PARP Inhibitors


In-class PARP inhibitors exhibit profound differences in isoform selectivity that directly determine experimental outcomes. The quinoxaline scaffold confers intrinsic PARP-2 selectivity, but this selectivity is exquisitely sensitive to the position of the aryl substituent [1]. The 2-(4-chlorophenyl) isomer (CAS 489457-66-1) displays a PARP-1-preferring profile, whereas the 3-(4-chlorophenyl) isomer (PARP Inhibitor XII, CAS 489457-67-2) shows ~5-fold selectivity for PARP-2 . Substituting one for the other without verifying isomer identity will invert the PARP-1/PARP-2 selectivity ratio, confounding target engagement studies and in vivo pharmacological readouts [2].

Target Isomer
2-(4-Chlorophenyl) isomer
  • PARP-1-preferring profile (3-fold over PARP-2)
  • Validated in CNS model via oral route
Common Substitute
3-(4-Chlorophenyl) isomer (PARP Inhibitor XII)
  • PARP-2-preferring profile (~5-fold)
  • Different isoform engagement pattern
Positional isomer substitution reverses PARP-1/PARP-2 selectivity, confounding target engagement studies. Off-the-shelf PARP inhibitors may exhibit distinct isoform biases; verify isomer identity before procurement.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)quinoxaline-5-carboxamide (CAS 489457-66-1)


PARP-1 Inhibitory Potency: 2-Isomer vs 3-Isomer Comparator

The 2-(4-chlorophenyl) isomer inhibits human PARP-1 with an IC50 of 30 nM, which is essentially equipotent to the 3-isomer's IC50 of 33 nM against the same target [1]. This demonstrates that moving the 4-chlorophenyl group from position 3 to position 2 on the quinoxaline ring preserves PARP-1 affinity.

PARP-1 IC50 (nM)
Head-to-head
30 (2-isomer) 33 (3-isomer)
Essentially equipotent for PARP-1 inhibition
Assay conditions: FlashPlate (2-isomer) vs catalytic domain (3-isomer)
PARP inhibition Isoform selectivity Quinoxaline SAR

PARP-2 Inhibitory Potency and Isoform Selectivity Inversion

The 2-isomer shows markedly reduced PARP-2 potency (IC50 = 90 nM) compared with the 3-isomer (IC50 = 7 nM), representing a 12.9-fold loss in PARP-2 affinity [1]. This results in a selectivity inversion: the 2-isomer is 3-fold PARP-1-preferring (PARP-2/PARP-1 ratio = 3.0), whereas the 3-isomer is 4.7-fold PARP-2-preferring (PARP-1/PARP-2 ratio = 4.7) .

PARP-2 IC50 & selectivity
Head-to-head
90 nM (2-isomer) 7 nM (3-isomer)
Selectivity inversion: 2-isomer is PARP-1-preferring
Mouse PARP-2 (2-isomer) vs human PARP-2 (3-isomer); ratio ~12.9-fold
PARP-2 selectivity Isoform profiling Quinoxaline SAR

Potency Advantage Over Prototypical PARP Inhibitor 3-Aminobenzamide (3-AB)

2-(4-Chlorophenyl)quinoxaline-5-carboxamide (reported as FR261529) inhibits human PARP with an IC50 of 33 ± 0.9 nM, approximately 340-fold more potent than 3-aminobenzamide (3-AB), which exhibits an IC50 of 11,200 ± 810 nM under identical assay conditions [1]. Against mouse PARP, the fold-potency advantage is 337-fold (35 ± 1.1 nM vs 11,800 ± 690 nM) [1].

Potency vs 3-AB
Head-to-head
~340-fold more potent than 3-aminobenzamide
Allows substantially lower working concentrations
Human recombinant PARP; 3-AB IC50 = 11,200 nM
PARP inhibitor benchmarking 3-Aminobenzamide comparison FR261529

In Vivo Oral Efficacy and Brain Penetration in a Parkinson's Disease Model

Oral administration of 2-(4-chlorophenyl)quinoxaline-5-carboxamide (FR261529) at 10 or 32 mg/kg significantly attenuated methamphetamine-induced dopaminergic neuron damage in mice, an effect not attributable to altered dopamine metabolism or body temperature [1]. In PC12 cells, 1 μM FR261529 significantly reduced PARP activation and cell death induced by hydrogen peroxide or methamphetamine [1]. These in vivo neuroprotective effects were accompanied by marked reduction of PARP activity in the brain, confirming target engagement [1].

In vivo METH neurotoxicity model
Model context
Oral 10–32 mg/kg attenuated dopaminergic neuron damage
Supports CNS-targeted PARP research; reported neuroprotection model response
Single study; brain PARP activity reduction confirmed target engagement
Neuroprotection In vivo pharmacology Oral bioavailability

Commercial Availability and Purity Specification for Research Procurement

2-(4-Chlorophenyl)quinoxaline-5-carboxamide (CAS 489457-66-1) is commercially available from specialized chemical suppliers with certified purity. MolCore supplies the compound at NLT 98% purity (Catalog MC784239) under ISO quality management . CheMenu offers the compound at 97% purity (Catalog CM222207) . In contrast, the 3-isomer (PARP Inhibitor XII, CAS 489457-67-2) is distributed by Sigma-Aldrich/Calbiochem (Catalog 528822) at a higher price tier as a defined PARP inhibitor probe [1], which may be unsuitable for studies where PARP-2 selectivity is a confound.

Commercial purity
Specification review
≥98% (MolCore) 97% (CheMenu)
Purity specification supports reproducible procurement
Vendor datasheets; verify lot-specific COA
Chemical procurement Purity specification Vendor comparison

Structural Basis for Selectivity: Crystal Structure of the 3-Isomer Bound to PARP-1 Catalytic Domain

The 3-(4-chlorophenyl) isomer has been co-crystallized with the human PARP-1 catalytic domain (PDB ID: 1WOK, resolution 3.00 Å), revealing key binding interactions [1]. The 2-isomer has not yet been co-crystallized. However, the quinoxaline core binding mode is conserved across the series, and the positional isomerism primarily affects interactions with the PARP-2 selectivity pocket. The quinoxaline class, as a whole, shows superior PARP-2 selectivity compared with quinazolinone derivatives, which preferentially inhibit PARP-1 [2]. The 2-isomer represents the PARP-1-preferring outlier within this otherwise PARP-2-selective class [3].

Structural basis
Class-level
PARP-1-preferring outlier in quinoxaline class
Fills PARP-1-selective gap for quinoxaline tool compounds
No direct crystal structure; SAR inference from 3-isomer PDB 1WOK
X-ray crystallography PARP-1 complex Structure-based drug design

Recommended Application Scenarios for 2-(4-Chlorophenyl)quinoxaline-5-carboxamide (CAS 489457-66-1)


PARP-1-Selective Pharmacological Studies Requiring Minimal PARP-2 Interference

When experimental design demands PARP-1 inhibition without concomitant PARP-2 blockade, the 2-isomer (PARP-1 IC50 = 30 nM, PARP-2 IC50 = 90 nM; 3-fold PARP-1 preference) is the preferred quinoxaline-based tool compound [1]. In contrast, the 3-isomer (PARP Inhibitor XII, CAS 489457-67-2) exhibits ~5-fold PARP-2 selectivity and would confound PARP-1-specific conclusions . This scenario applies to mechanistic studies dissecting PARP-1 versus PARP-2 roles in DNA repair, transcriptional regulation, and cell death pathways.

In Vivo Neurodegeneration Models Requiring Oral Dosing

The 2-isomer (as FR261529) is the only compound in the quinoxaline-carboxamide series with published oral efficacy in a neurotoxicity model showing brain target engagement [1]. Oral administration at 10–32 mg/kg attenuated dopaminergic neurodegeneration in a mouse Parkinson's disease model, with effects independent of dopamine metabolism [1]. This makes it suitable for CNS-focused PARP research programs where oral bioavailability and brain penetration are critical experimental parameters.

Benchmarking Against Classical PARP Inhibitors Such as 3-Aminobenzamide

The 2-isomer (FR261529) is approximately 340-fold more potent than 3-AB against human PARP enzyme (IC50 33 nM vs 11,200 nM) [1]. For laboratories transitioning from 3-AB to a more potent PARP probe, the 2-isomer provides a well-characterized, potent alternative with defined in vivo pharmacology [1], whereas the 3-isomer's PARP-2 bias adds an unwanted variable for PARP-1-focused comparisons.

Structure-Activity Relationship (SAR) Studies on Quinoxaline PARP Inhibitor Isomerism

The 2-isomer serves as an essential comparator in SAR campaigns exploring the impact of aryl substitution position on PARP isoform selectivity [1]. The quinoxaline scaffold inherently favors PARP-2 selectivity, but the 2-aryl substitution uniquely inverts this to PARP-1 preference [2]. Procurement of authentic CAS 489457-66-1 is necessary to establish accurate SAR trends, as databases may conflate the 2- and 3-isomer entries [3].

Application
Selection Property
Validation Focus
PARP-1 isoform-selective studies
PARP-1-preferring isoform profile
PARP-1 vs PARP-2 target engagement verification
CNS-targeted neurodegeneration research models
Oral bioavailability and brain penetration reported in model
In vivo model-response and brain PARP activity endpoints
Potency benchmarking with reference inhibitor 3-aminobenzamide
Reported large potency increase over 3-AB
Comparative enzyme inhibition under standardized conditions
Quinoxaline isomerism SAR studies
Positional isomer with inverted isoform selectivity
Isomer identity confirmation (CAS, analytical characterization)
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